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molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No. B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

A solution of the 2-dimethylaminomethylacrylic acid (35 g) compound prepared as in Example 1 in ethanol (350 ml) and concentrated sulphuric acid (60 ml) were boiled under reflux for three hours. The solution was evaporated to half volume and poured into water (1 liter). The aqueous solution was neutralised by the addition of solid sodium carbonate and extracted with ether. Evaporation of the ether solution gave a pale brown oil which was distilled to give a colourless oil (boiling point 84° C/20 mm). The product was identical with that obtained in Example 4.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7])[CH3:3].S(=O)(=O)(O)O.[CH2:15](O)[CH3:16]>>[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([O:8][CH2:15][CH3:16])=[O:7])[CH3:3]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CN(C)CC(C(=O)O)=C
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to half volume
ADDITION
Type
ADDITION
Details
poured into water (1 liter)
ADDITION
Type
ADDITION
Details
The aqueous solution was neutralised by the addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether solution
CUSTOM
Type
CUSTOM
Details
gave a pale brown oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give a colourless oil (boiling point 84° C/20 mm)
CUSTOM
Type
CUSTOM
Details
that obtained in Example 4

Outcomes

Product
Name
Type
Smiles
CN(C)CC(C(=O)OCC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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